Lipophilicity (LogP) Distinguishes 2-Benzylamino-4-methylpyridine from the Primary Amine Analog 2-Amino-4-methylpyridine
The introduction of a benzyl group in 2-benzylamino-4-methylpyridine significantly increases lipophilicity compared to the primary amine analog 2-amino-4-methylpyridine. The measured LogP for 2-benzylamino-4-methylpyridine is approximately 3.06 , whereas 2-amino-4-methylpyridine has a calculated XLogP3 of 0.8 [1]. This difference of >2 LogP units indicates a substantial increase in hydrophobicity, which directly influences membrane permeability, protein binding, and metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 3.06 (predicted) |
| Comparator Or Baseline | 2-Amino-4-methylpyridine: XLogP3 = 0.8 (predicted) |
| Quantified Difference | ΔLogP ≈ +2.26 |
| Conditions | Predicted values; ACD/Labs Percepta Platform for target; PubChem XLogP3 for comparator |
Why This Matters
Higher LogP enhances passive membrane permeability but may also increase off-target binding and metabolic clearance, making 2-benzylamino-4-methylpyridine a distinct tool for probing hydrophobic interactions in SAR studies.
- [1] PubChem. 2-Amino-4-methylpyridine (CID 7454). Computed Properties by XLogP3. Accessed 2024. View Source
